N(4)-Hexadecyl-1-arabinofuranosylcytosine
Overview
Description
N(4)-Hexadecyl-1-arabinofuranosylcytosine is a synthetic nucleoside analog It is structurally characterized by the presence of a hexadecyl chain attached to the nitrogen atom at the fourth position of the cytosine base, and an arabinofuranosyl sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(4)-Hexadecyl-1-arabinofuranosylcytosine typically involves the following steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of the arabinofuranosyl sugar are protected using suitable protecting groups such as acetyl or benzyl groups.
Glycosylation: The protected sugar is then glycosylated with a cytosine derivative under acidic conditions to form the nucleoside.
N-Alkylation: The nucleoside is subjected to N-alkylation using hexadecyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Deprotection: The final step involves the removal of the protecting groups to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for glycosylation and N-alkylation steps, and automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N(4)-Hexadecyl-1-arabinofuranosylcytosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hexadecyl chain or the sugar moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the hexadecyl chain or the sugar moiety.
Reduction: Reduced forms of the cytosine base or the hexadecyl chain.
Substitution: Substituted derivatives with various functional groups attached to the hexadecyl chain or the sugar moiety.
Scientific Research Applications
N(4)-Hexadecyl-1-arabinofuranosylcytosine has several scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Investigated for its potential to inhibit viral replication and its effects on cellular processes.
Medicine: Explored as a potential antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of novel pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of N(4)-Hexadecyl-1-arabinofuranosylcytosine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets viral polymerases and cellular enzymes involved in nucleic acid metabolism, thereby disrupting the replication of viruses and the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N(4)-Hexadecyl-1-arabinofuranosylthymine
- N(4)-Hexadecyl-1-arabinofuranosyluracil
- N(4)-Hexadecyl-1-arabinofuranosyladenine
Uniqueness
N(4)-Hexadecyl-1-arabinofuranosylcytosine is unique due to its specific structure, which combines a long hydrophobic hexadecyl chain with a hydrophilic arabinofuranosyl sugar and a cytosine base. This unique combination enhances its ability to interact with lipid membranes and nucleic acids, making it a promising candidate for antiviral and anticancer therapies.
Properties
IUPAC Name |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hexadecylamino)pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H45N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-26-21-16-18-28(25(32)27-21)24-23(31)22(30)20(19-29)33-24/h16,18,20,22-24,29-31H,2-15,17,19H2,1H3,(H,26,27,32)/t20-,22-,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWMBYUZXIZENX-CAUSLRQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908376 | |
Record name | 4-(Hexadecylimino)-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60908376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103426-87-5 | |
Record name | N(4)-Hexadecyl-1-arabinofuranosylcytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Hexadecylimino)-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60908376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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